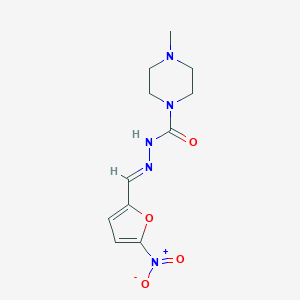

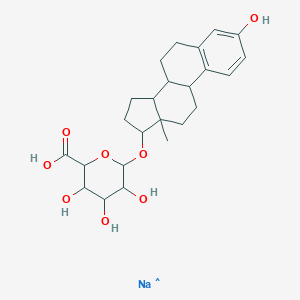

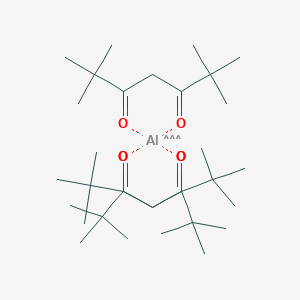

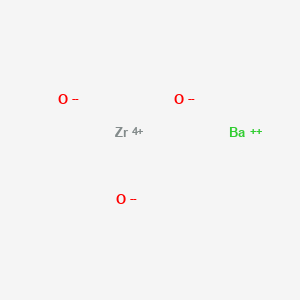

![molecular formula C22H23NO B077235 {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol CAS No. 13991-00-9](/img/structure/B77235.png)

{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol, also known as tamoxifen, is a selective estrogen receptor modulator (SERM) that is widely used in breast cancer treatment. Tamoxifen has been shown to reduce the risk of breast cancer recurrence and improve survival rates in patients with estrogen receptor-positive breast cancer.

Mechanism Of Action

Tamoxifen works by binding to the estrogen receptor in breast cancer cells, blocking the effects of estrogen on cell growth and proliferation. Tamoxifen also has estrogenic effects in other tissues, such as bone and the cardiovascular system. This is why {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol is classified as a SERM, as it can have both agonist and antagonist effects depending on the tissue.

Biochemical And Physiological Effects

Tamoxifen has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol has been shown to increase bone density and reduce the risk of osteoporosis. Tamoxifen has also been shown to improve lipid profiles and reduce the risk of cardiovascular disease. However, {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol can also have adverse effects, such as an increased risk of endometrial cancer and blood clots.

Advantages And Limitations For Lab Experiments

Tamoxifen is widely used in laboratory experiments to study the effects of estrogen on cell growth and proliferation. It is also used to study the role of estrogen receptors in cancer development and progression. Tamoxifen has the advantage of being a selective estrogen receptor modulator, meaning it can be used to study the effects of estrogen in specific tissues. However, {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

Tamoxifen has been an important drug in breast cancer treatment for several decades. However, there is still much to be learned about its mechanism of action and potential uses in other types of cancer. Future research could focus on developing more selective estrogen receptor modulators with fewer adverse effects. In addition, {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol could be studied for its potential use in combination with other drugs to improve cancer treatment outcomes. Finally, {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol could be studied for its potential use in the prevention of other types of cancer, such as ovarian and endometrial cancer.

Synthesis Methods

Tamoxifen is synthesized from 4-hydroxybenzophenone, which is reacted with N,N-dimethylformamide dimethyl acetal and paraformaldehyde to produce {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol. The reaction is catalyzed by hydrochloric acid and refluxed for several hours. The product is then purified by recrystallization and column chromatography.

Scientific Research Applications

Tamoxifen has been extensively studied for its anti-cancer properties. It is used in the treatment of estrogen receptor-positive breast cancer, as it blocks the effects of estrogen on breast cancer cells. Tamoxifen has also been shown to have anti-proliferative effects on other types of cancer, including ovarian, endometrial, and prostate cancer. In addition, {4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol has been studied for its potential use in the prevention of breast cancer in high-risk women.

properties

CAS RN |

13991-00-9 |

|---|---|

Product Name |

{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol |

Molecular Formula |

C22H23NO |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

[4-[(dimethylamino)methyl]phenyl]-diphenylmethanol |

InChI |

InChI=1S/C22H23NO/c1-23(2)17-18-13-15-21(16-14-18)22(24,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,24H,17H2,1-2H3 |

InChI Key |

HOBVSZKHPXZFQF-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Other CAS RN |

13991-00-9 |

synonyms |

[4-(dimethylaminomethyl)phenyl]-diphenyl-methanol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.